(1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol
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Overview
Description
(1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a diol group. The stereochemistry of the compound, denoted by (1R,3R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring, followed by the introduction of the diol group through selective oxidation or reduction reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The choice of method depends on factors like cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol group into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield benzofuran-1,3-dione, while reduction can produce benzofuran-1,3-diol derivatives with varying degrees of saturation.
Scientific Research Applications
(1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1,3-Dihydro-2-benzofuran-1,3-diol: This isomer has a different spatial arrangement of atoms, leading to distinct reactivity and biological activity.
Benzofuran-1,3-diol: Lacks the chiral centers, resulting in different chemical and physical properties.
1,3-Dihydroxybenzene: A simpler compound with similar functional groups but lacking the benzofuran ring structure.
Uniqueness
The uniqueness of (1R,3R)-1,3-Dihydro-2-benzofuran-1,3-diol lies in its specific stereochemistry and the presence of both the benzofuran ring and diol group. This combination imparts unique reactivity and potential biological activities that are not observed in its similar compounds.
Properties
CAS No. |
63883-90-9 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(1R,3R)-1,3-dihydro-2-benzofuran-1,3-diol |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-10H/t7-,8-/m1/s1 |
InChI Key |
AONGOYXHASSPAZ-HTQZYQBOSA-N |
Isomeric SMILES |
C1=CC=C2[C@@H](O[C@H](C2=C1)O)O |
Canonical SMILES |
C1=CC=C2C(OC(C2=C1)O)O |
Origin of Product |
United States |
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